![molecular formula C8H15N3 B1460739 N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine CAS No. 1015846-23-7](/img/structure/B1460739.png)
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine
Overview
Description
“N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” is a chemical compound with the CAS Number: 1015846-23-7 . Its IUPAC name is N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine . The compound has a molecular weight of 153.23 .
Molecular Structure Analysis
The InChI code for “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” is 1S/C8H15N3/c1-7(2)9-4-8-5-10-11(3)6-8/h5-7,9H,4H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” is a liquid at room temperature . It has a density of 1.40±0.1 g/cm3 .Scientific Research Applications
Synthesis of Antibiotics
“N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” serves as an intermediate in the synthesis of advanced antibiotics like ceftolozane . Ceftolozane is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The compound’s role in the multi-step synthesis involves amination, reduction, and esterification processes, highlighting its versatility in complex organic syntheses.
Development of Protein Kinase Inhibitors
This compound has been utilized in the design of protein kinase inhibitors . Kinases play a pivotal role in cellular signaling, and their dysregulation is often associated with diseases such as cancer. By serving as a building block in the synthesis of kinase inhibitors, “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” contributes to the development of targeted cancer therapies.
Antileishmanial and Antimalarial Agents
Research has shown that derivatives of this compound exhibit significant activity against leishmaniasis and malaria . These diseases are caused by parasitic infections and represent a major health burden in tropical and subtropical regions. The compound’s derivatives have been evaluated for their inhibitory potency, offering a potential pathway for new therapeutic agents.
Antifungal Applications
The structural motif of “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” is found in compounds with antifungal properties . These compounds can be used to treat fungal infections, which are a common problem in agriculture and medicine. The compound’s role in the synthesis of antifungal agents underscores its importance in addressing a wide range of fungal pathogens.
Androgen Receptor Antagonism
In the field of endocrinology, derivatives of this compound have been explored as androgen receptor antagonists . These antagonists can inhibit the growth of prostate cancer cells, offering a therapeutic approach for treating hormone-sensitive cancers. The compound’s utility in this area demonstrates its potential in the development of new treatments for hormone-related disorders.
Inhibition of Glucose Transporters
Lastly, “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” is related to compounds that inhibit glucose transporters, specifically GLUT1 . Inhibitors of GLUT1 can reduce glucose uptake in cancer cells, which rely heavily on glucose for energy. This application is particularly relevant in the context of developing novel anticancer strategies that target the metabolic pathways of tumor cells.
Future Directions
While specific future directions for “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” are not mentioned in the retrieved data, it’s worth noting that heterocyclic compounds like imidazole have high chemotherapeutic values and act as a remedy for the development of novel drugs . This suggests that “N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine” and similar compounds may have potential applications in drug development.
properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)9-4-8-5-10-11(3)6-8/h5-7,9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZOTZKSQUJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651038 | |
Record name | N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine | |
CAS RN |
1015846-23-7 | |
Record name | N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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